Technical Guide: 2,4,5,7-Tetranitro-9H-fluorene (TeNF) & Derivatives
Technical Guide: 2,4,5,7-Tetranitro-9H-fluorene (TeNF) & Derivatives
Physical Properties, Synthesis, and Applications in Chiral Resolution
Executive Summary
This technical guide provides an in-depth analysis of 2,4,5,7-tetranitro-9H-fluorene and its oxidized derivative, 2,4,5,7-tetranitro-9-fluorenone (TeNF) . While the user query specifies the "9H-fluorene" (methylene bridged) variant, the fluorenone (ketone bridged) derivative is the commercially and scientifically dominant species in this class. TeNF is a potent electron acceptor used extensively in organic electronics and, most critically for drug development, as a precursor to TAPA (α-(2,4,5,7-tetranitro-9-fluorenylideneaminooxy)propionic acid) , a powerful chiral resolving agent.
This guide clarifies the nomenclature, details the synthesis of the core tetranitro scaffold, and explores its critical application in resolving racemic drug candidates via Charge-Transfer (CT) complexation.
Chemical Identity & Structural Nomenclature
The distinction between the fluorene and fluorenone forms is critical for synthesis and reactivity. The fluorenone is the stable, electron-deficient acceptor used in most applications.
| Property | 2,4,5,7-Tetranitro-9-fluorenone (TeNF) | 2,4,5,7-Tetranitro-9H-fluorene |
| CAS Number | 746-53-2 | 29210-71-7 (Rare/Unstable) |
| Structure | Ketone bridge (C=O) at position 9 | Methylene bridge (CH₂) at position 9 |
| Formula | C₁₃H₄N₄O₉ | C₁₃H₆N₄O₈ |
| Mol.[1] Weight | 360.19 g/mol | 346.21 g/mol |
| Primary Role | Electron Acceptor, TAPA Precursor | Synthetic Intermediate |
| SMILES | O=C1C2=C(C(C3=C1C=C(N(=O)=O)C=C3N(=O)=O)=CC(N(=O)=O)=C2)N(=O)=O | [H]C1([H])C2=C(C(C3=C1C=C(N(=O)=O)C=C3N(=O)=O)=CC(N(=O)=O)=C2)N(=O)=O |
Physical & Chemical Properties[1][2][4][5][8][9][10]
Physical Characteristics
The following data applies to the stable 2,4,5,7-tetranitro-9-fluorenone (TeNF) .
| Property | Value | Notes |
| Appearance | Light orange to yellow crystalline powder | Color intensity deepens upon complexation. |
| Melting Point | 252 – 254 °C | Significantly higher than 2,4,7-trinitrofluorenone (176°C). |
| Solubility | Low in ethanol, ether, benzene.[2] | Soluble in hot glacial acetic acid, nitrobenzene, DMSO. |
| Density | ~1.59 g/cm³ (Predicted) | High density due to nitro groups. |
| Stability | Stable under ambient conditions.[3] | Avoid strong reducing agents and bases. |
Chemical Reactivity: The Electron Acceptor Role
TeNF is one of the strongest neutral organic Lewis acids (electron acceptors) known.
-
Mechanism: The four nitro groups (positions 2, 4, 5,[4] 7) exert a powerful inductive and resonance electron-withdrawing effect, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
-
Complexation: It readily forms Charge-Transfer (CT) complexes with electron-rich aromatic compounds (donors) like anthracene, pyrene, and carbazoles.
-
Visual Indicator: Complex formation is often accompanied by a dramatic color change (Yellow
Red/Black) due to the new CT absorption band.
Synthesis Protocol
The synthesis of 2,4,5,7-tetranitrofluorenone is achieved via the exhaustive nitration of 9-fluorenone. This protocol is based on the method by Newman and Lutz.
Reagents[12][13]
-
Precursor: 9-Fluorenone (CAS 486-25-9) or 2,4,7-Trinitro-9-fluorenone.
-
Nitrating Agent: Red fuming nitric acid (
). -
Solvent/Catalyst: Concentrated Sulfuric acid (
).
Step-by-Step Methodology
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Dissolution: Dissolve 10 g of 9-fluorenone in 50 mL of concentrated sulfuric acid in a round-bottom flask.
-
Nitration (Exothermic): Slowly add a mixture of fuming nitric acid (40 mL) and concentrated sulfuric acid (20 mL) dropwise. Caution: Maintain temperature below 60°C to prevent oxidative ring opening.
-
Heating: Once addition is complete, slowly raise the temperature to 110–120°C and reflux for 2–4 hours. The solution will turn light yellow.
-
Quenching: Cool the mixture to room temperature and pour it over 500 g of crushed ice. The crude tetranitrofluorenone will precipitate as a yellow solid.
-
Purification: Filter the precipitate and wash thoroughly with water to remove acid. Recrystallize from hot glacial acetic acid or nitrobenzene to obtain pure yellow needles (MP 252–254°C).
Synthesis Workflow Diagram
Applications in Drug Development: Chiral Resolution
While TeNF itself is not a drug, its derivative TAPA is a critical tool in pharmaceutical research for resolving racemic mixtures of chiral aromatic drugs.
The TAPA System
TAPA (α-(2,4,5,7-tetranitro-9-fluorenylideneaminooxy)propionic acid) is synthesized by condensing TeNF with aminooxypropionic acid.
-
Mechanism: TAPA acts as a
-acidic chiral selector. It forms diastereomeric Charge-Transfer complexes with racemic -basic drug candidates (e.g., helicenes, chiral polyaromatics). -
Separation: The two diastereomeric complexes (R-drug:TAPA and S-drug:TAPA) have different stability constants and solubilities, allowing separation via:
-
Chromatography: TAPA-impregnated HPLC columns.
-
Crystallization: Preferential precipitation of one enantiomer complex.
-
Protocol: Resolution of a Racemic Donor
-
Complexation: Dissolve the racemic drug (donor) and optically pure (+)-TAPA in a minimum amount of hot solvent (e.g., ethanol or benzene).
-
Crystallization: Allow the solution to cool slowly. The more stable diastereomeric complex will crystallize first.
-
Dissociation: Filter the crystals. Dissolve the complex in a solvent and pass through a short alumina column. The TAPA (acidic) will bind to the alumina, while the resolved pure enantiomer (neutral) elutes.
Charge Transfer Logic Diagram
Safety & Handling (MSDS Summary)
Warning: Nitroaromatics are potentially explosive and mutagenic.
-
Explosion Hazard: Like TNT, polynitrofluorenones can decompose explosively if heated rapidly or subjected to shock. Do not grind dry powder vigorously.
-
Toxicity: Suspected mutagen and carcinogen. Readily absorbed through skin.
-
PPE: Full chemical resistant gloves (Nitrile/Neoprene), safety goggles, and lab coat. Handle only in a fume hood.
-
Storage: Store in a cool, dry place away from reducing agents and strong bases.
References
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Newman, M. S., & Lutz, W. B. (1956). The Synthesis of 2,4,5,7-Tetranitrofluorenone. Journal of the American Chemical Society, 78(11), 2469–2471. Link
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Block, P., & Newman, M. S. (1968). Resolution of 2,4,5,7-Tetranitrofluorenone Derivatives (TAPA). Organic Syntheses, 48, 120. Link
-
ChemicalBook. (2025). 2,4,5,7-Tetranitro-9-fluorenone Properties and Safety. Link
-
Ong, B. S., et al. (2006). Organic Photoconductors for Xerography. In Handbook of Organic Electronics and Photonics. Link
-
PubChem. (2025). Compound Summary: 2,4,5,7-Tetranitrofluoren-9-one (CAS 746-53-2). Link
